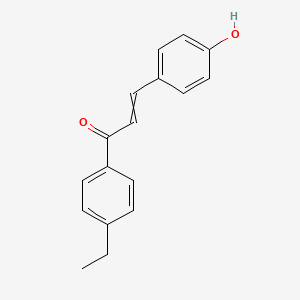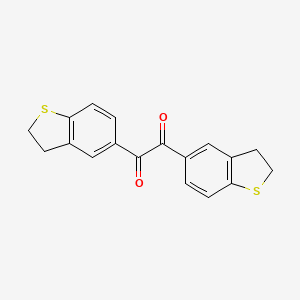methylene}bis(trimethylsilane) CAS No. 182363-69-5](/img/structure/B14268212.png)
{[Dimethyl(phenyl)silyl](iodo)methylene}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilane groups, along with an iodo-methylene linkage
Vorbereitungsmethoden
The synthesis of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) typically involves multiple steps. One common synthetic route starts with the preparation of dimethyl(phenyl)silyl chloride, which is then reacted with trimethylsilyl lithium to form the corresponding trimethylsilyl derivative. The final step involves the introduction of the iodo-methylene group through a halogen exchange reaction using iodomethane under controlled conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of simpler silane compounds.
Substitution: The iodo-methylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its unique structure can be utilized to improve the delivery and efficacy of therapeutic agents.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) involves its ability to interact with various molecular targets through its reactive functional groups. The dimethyl(phenyl)silyl and trimethylsilane groups can form strong bonds with other molecules, facilitating the formation of stable complexes. The iodo-methylene group can undergo substitution reactions, allowing the compound to be modified and tailored for specific applications. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A simpler compound used in similar applications but lacks the iodo-methylene group.
Dimethyl(phenyl)silyl chloride: Similar in structure but does not have the trimethylsilane groups.
Iodomethyltrimethylsilane: Contains the iodo-methylene group but lacks the dimethyl(phenyl)silyl group.
The uniqueness of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
182363-69-5 |
|---|---|
Molekularformel |
C15H29ISi3 |
Molekulargewicht |
420.55 g/mol |
IUPAC-Name |
[[dimethyl(phenyl)silyl]-iodo-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H29ISi3/c1-17(2,3)15(16,18(4,5)6)19(7,8)14-12-10-9-11-13-14/h9-13H,1-8H3 |
InChI-Schlüssel |
KKJYEUUUWJBBDN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


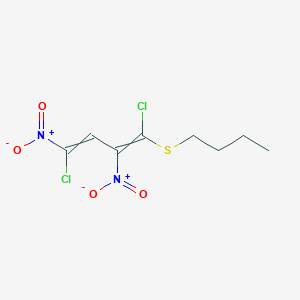
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
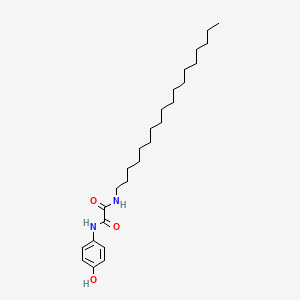
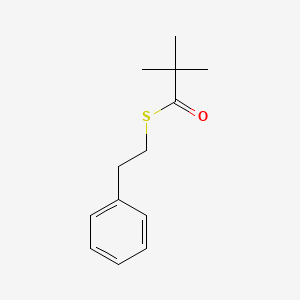
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
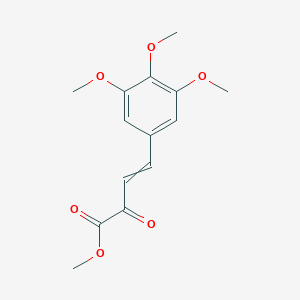
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
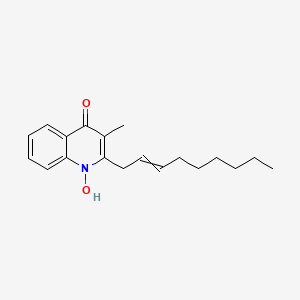
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
